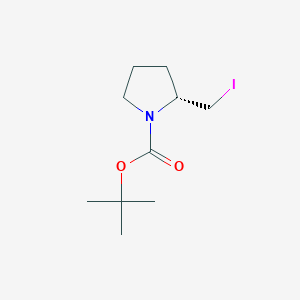
tert-butyl (2R)-2-(iodomethyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2R)-2-(iodomethyl)pyrrolidine-1-carboxylate: . It is characterized by the presence of a tert-butyl group, a pyrrolidine ring, and an iodomethyl group. This compound is of interest in various scientific research applications due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2R)-2-(iodomethyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions starting from amino acids or other suitable precursors.
Introduction of Iodomethyl Group: The iodomethyl group is introduced through halogenation reactions, often using iodine or iodine-containing reagents.
Esterification: The carboxylate group is introduced through esterification reactions, typically using tert-butyl alcohol and a suitable catalyst.
Industrial Production Methods: In an industrial setting, the compound can be produced using continuous flow reactors, which offer advantages in terms of efficiency and scalability. Flow microreactors enable the direct and sustainable synthesis of tertiary butyl esters, including this compound.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl (2R)-2-(iodomethyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: Oxidation reactions can convert the iodomethyl group to other functional groups.
Reduction: Reduction reactions can reduce the iodomethyl group to a methyl group.
Substitution: Substitution reactions can replace the iodomethyl group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed:
Oxidation Products: Iodomethyl group can be converted to iodoform or other iodine-containing compounds.
Reduction Products: Methyl group can be formed from the reduction of the iodomethyl group.
Substitution Products: Various substituted pyrrolidines can be formed depending on the nucleophile used.
Scientific Research Applications
Chemistry: Tert-butyl (2R)-2-(iodomethyl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in biological studies to investigate the effects of iodomethyl groups on biological systems. It can also serve as a probe to study enzyme-substrate interactions.
Medicine: In medicinal chemistry, the compound can be used to develop new pharmaceuticals. Its structural features make it suitable for the design of drugs targeting specific biological pathways.
Industry: The compound finds applications in the chemical industry, particularly in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which tert-butyl (2R)-2-(iodomethyl)pyrrolidine-1-carboxylate exerts its effects depends on the specific context in which it is used. In biological systems, it may interact with enzymes or receptors, leading to specific biological responses. The molecular targets and pathways involved would vary based on the application and the specific reactions it undergoes.
Comparison with Similar Compounds
Tert-butyl (2R)-2-(chloromethyl)pyrrolidine-1-carboxylate: Similar structure but with a chlorine atom instead of iodine.
Tert-butyl (2R)-2-(bromomethyl)pyrrolidine-1-carboxylate: Similar structure but with a bromine atom instead of iodine.
Tert-butyl (2R)-2-(fluoromethyl)pyrrolidine-1-carboxylate: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: Tert-butyl (2R)-2-(iodomethyl)pyrrolidine-1-carboxylate is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to other halogenated analogs. This reactivity can be leveraged in various synthetic and biological applications.
Properties
IUPAC Name |
tert-butyl (2R)-2-(iodomethyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18INO2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-7H2,1-3H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCETXLFSWJGTAZ-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1CI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
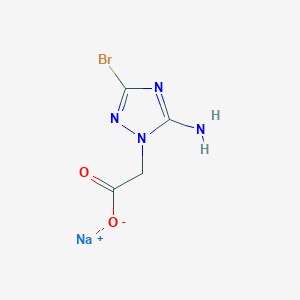
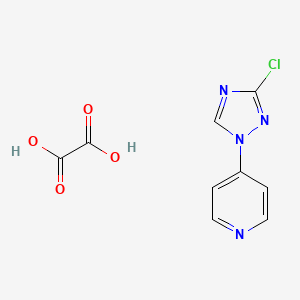
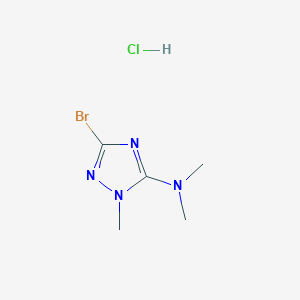
![Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetate](/img/structure/B8052355.png)
![Rac-(3ar,6as)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-amine](/img/structure/B8052356.png)
![(1R)-2-phenyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine;hydrochloride](/img/structure/B8052371.png)
![tert-Butyl cis-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B8052375.png)


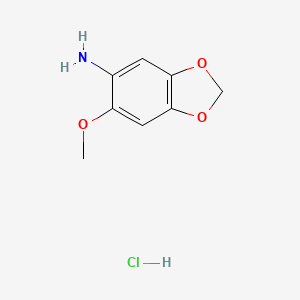
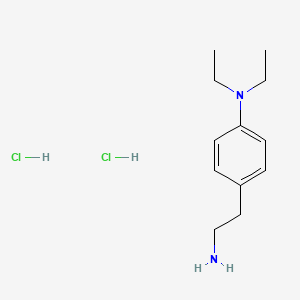
![3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-(2H-1,3-benzodioxol-5-yl)urea](/img/structure/B8052411.png)
![t-Butyl N-[(2z)-2-(2,6-difluorophenyl)-2-(hydroxyimino)ethyl]carbamate](/img/structure/B8052416.png)
![6-Chloroimidazo[1,2-a]pyridin-8-ol hydrochloride](/img/structure/B8052418.png)
